molecular formula C16H15NO6 B045342 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- CAS No. 114216-93-2

9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl-

Cat. No. B045342
M. Wt: 317.29 g/mol
InChI Key: VPIBIZOGMALERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- is not fully understood. However, it has been suggested that this compound may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and interfering with DNA synthesis.

Biochemical And Physiological Effects

9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- has been found to exhibit several unique biochemical and physiological effects. This compound has been shown to induce DNA damage, inhibit topoisomerase activity, and interfere with microtubule assembly. Additionally, it has been found to exhibit anti-inflammatory properties, making it useful for studying inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- in lab experiments is its potent antitumor activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl-. One potential direction is the development of novel derivatives of this compound with improved efficacy and reduced toxicity. Additionally, this compound may be useful for studying the mechanisms of drug resistance in cancer cells. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- is a valuable tool for scientific research due to its unique properties. This compound has been found to exhibit potent antitumor and anti-inflammatory activity, making it useful for studying various biological processes. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- can be achieved through several methods, including the reaction of 1,4,5-trihydroxy-3,6-dimethoxy-9(10H)-acridinone with methyl iodide in the presence of a base. This method has been found to be efficient and reliable, with high yields of the desired product.

Scientific Research Applications

9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- has been extensively used in scientific research due to its unique properties. This compound has been found to exhibit potent antitumor activity, making it a valuable tool for studying cancer biology. Additionally, it has been found to have antibacterial and antifungal properties, making it useful for studying infectious diseases.

properties

CAS RN

114216-93-2

Product Name

9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl-

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

1,4,5-trihydroxy-3,6-dimethoxy-10-methylacridin-9-one

InChI

InChI=1S/C16H15NO6/c1-17-12-7(4-5-9(22-2)15(12)20)14(19)11-8(18)6-10(23-3)16(21)13(11)17/h4-6,18,20-21H,1-3H3

InChI Key

VPIBIZOGMALERE-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2O)OC)C(=O)C3=C1C(=C(C=C3O)OC)O

Canonical SMILES

CN1C2=C(C=CC(=C2O)OC)C(=O)C3=C1C(=C(C=C3O)OC)O

Other CAS RN

114216-93-2

synonyms

atalafoline B

Origin of Product

United States

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